4,4-Dimethylpent-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

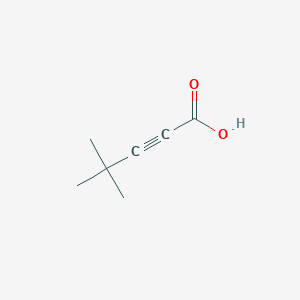

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQCQFVKNLZQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511186 | |

| Record name | 4,4-Dimethylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52418-50-5 | |

| Record name | 4,4-Dimethylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Structural Analysis of 4,4-Dimethylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, a substituted acetylenic carboxylic acid, presents a unique structural framework of interest in medicinal chemistry and organic synthesis. Its rigid alkyne linker and sterically hindered tert-butyl group offer a distinct scaffold for the design of novel bioactive molecules. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, alongside a detailed synthesis protocol and exploration of its potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52418-50-5 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Predicted XLogP3 | 2.1 | PubChemLite[3] |

| Dissociation Constant (pKa) | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the carboxylation of the lithium salt of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). This method provides a direct and high-yielding route to the desired product.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Methodology

-

Deprotonation of 3,3-Dimethyl-1-butyne: A solution of 3,3-dimethyl-1-butyne in anhydrous tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). To this solution, a stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium tert-butylacetylide.

-

Carboxylation: The cold solution of lithium tert-butylacetylide is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to room temperature as the carbon dioxide sublimes.

-

Acidification and Isolation: Once the reaction is complete, the mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). - A singlet for the acidic proton of the carboxylic acid group (-COOH). The chemical shift of this proton can vary depending on the solvent and concentration. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Two signals for the sp-hybridized carbons of the alkyne. - A signal for the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - A C≡C stretch from the alkyne (may be weak due to symmetry). - C-H stretching and bending vibrations from the tert-butyl group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the carboxylic acid group and fragmentation of the tert-butyl group. |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid and the alkyne functional groups.

Logical Relationship of Reactivity

Caption: Potential reaction pathways for this compound.

-

Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. These reactions allow for the incorporation of the 4,4-dimethylpent-2-ynoyl scaffold into larger molecules.

-

Alkyne Moiety: The internal alkyne is a versatile functional group for further synthetic modifications. It can be reduced to the corresponding cis- or trans-alkene, or to the fully saturated alkane. The alkyne can also participate in various cycloaddition reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an efficient means to conjugate this molecule to other entities. Hydration of the alkyne would be expected to yield a β-keto acid, which may be unstable and prone to decarboxylation.

The unique combination of a rigid alkyne and a bulky hydrophobic tert-butyl group makes this compound an interesting building block for drug discovery. These structural features can be exploited to probe the binding pockets of enzymes and receptors, potentially leading to the development of novel inhibitors or modulators. The alkyne can act as a bioisostere for other functional groups or provide a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a readily accessible synthetic building block with distinct structural features. This guide has provided a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential chemical reactivity. The information presented herein should serve as a valuable resource for researchers and scientists interested in utilizing this compound in organic synthesis and drug development programs. Further experimental investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide: 4,4-Dimethylpent-2-ynoic acid

CAS Number: 52418-50-5

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge regarding 4,4-Dimethylpent-2-ynoic acid. Due to the limited availability of published data on this specific compound, this guide synthesizes known information and provides expert-informed projections on its properties, synthesis, and potential biological significance based on related chemical structures.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the available information, primarily from computational predictions and supplier data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | tert-butylpropiolic acid, 4,4-Dimethyl-2-pentynoic acid | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | 4°C | Sigma-Aldrich[2] |

| SMILES | CC(C)(C)C#CC(=O)O | PubChem[1] |

| InChI Key | NAQCQFVKNLZQHE-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. A general experimental workflow for the characterization of such a compound is outlined in section 5.

Synthesis and Reactivity

Proposed Synthetic Route

A specific, experimentally validated synthesis for this compound is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of acetylenic carboxylic acids. A common method involves the carboxylation of a terminal alkyne.

The proposed two-step synthesis would start from the commercially available 3,3-dimethyl-1-butyne.

-

Deprotonation: The terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding acetylide.

-

Carboxylation: The acetylide anion is then reacted with carbon dioxide (CO₂), either as a gas or in solid form (dry ice), followed by an acidic workup (e.g., with HCl) to protonate the carboxylate and yield the final product, this compound.

References

Physical and chemical properties of 4,4-Dimethylpent-2-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. Its rigid, linear alkyne component and bulky hydrophobic group make it a potential building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52418-50-5 | PubChem[1] |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 126 °C at 755 Torr | ChemicalBook |

| Melting Point | Data not available | |

| Solubility | Data not available |

Table 2: Acid-Base and Spectroscopic Properties

| Property | Value | Source |

| pKa (Predicted) | 0.79 ± 0.10 | ChemicalBook |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| IR Spectrum | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of this compound are provided below. These are generalized procedures for carboxylic acids and can be adapted for this specific compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.

-

Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid appears and ends when the entire sample has melted.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

Record the temperature range from the first appearance of liquid to complete liquefaction.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place approximately 20-30 mg of this compound into separate test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol (B145695), methanol (B129727), acetone, diethyl ether, dichloromethane, toluene).

-

Agitate the mixtures vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For sparingly soluble samples, gentle heating can be applied to assess temperature effects on solubility.

Procedure for Quantitative Solubility ( g/100 mL):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the solid residue.

-

Calculate the mass of the dissolved solid and express the solubility in grams per 100 mL of solvent.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If the acid is not sufficiently soluble in water, a co-solvent such as ethanol or methanol may be used, and the apparent pKa will be determined.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Continue the titration past the equivalence point (the point of inflection in the titration curve).

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the volume of NaOH at the steepest part of the curve. The volume of NaOH at the half-equivalence point is half of this value.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

Synthesis of this compound

A common and effective method for the synthesis of α,β-acetylenic acids is through the carboxylation of an acetylenic Grignard reagent. The proposed synthesis of this compound involves the reaction of the Grignard reagent derived from 3,3-dimethyl-1-butyne (B43207) with carbon dioxide.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or potential applications in drug development for this compound. No studies detailing its effects in cell-based assays, enzyme inhibition, or as a pharmacological agent have been identified in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a readily synthesizable compound with distinct physical and chemical properties stemming from its unique molecular structure. This guide provides a foundational understanding of these properties and outlines the experimental procedures for their verification. The lack of data on its biological activity highlights an opportunity for future research to explore the potential of this compound in medicinal chemistry and drug discovery. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and similar molecules.

References

4,4-Dimethylpent-2-ynoic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,4-Dimethylpent-2-ynoic acid, a valuable building block in synthetic organic chemistry. This document consolidates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging relevance in the development of therapeutic agents.

Chemical Identity and Nomenclature

The compound with the chemical formula C₇H₁₀O₂ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]

Synonyms: This compound is also known by several other names, which are frequently encountered in chemical literature and commercial catalogs. These include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Registry Number | 52418-50-5 | [1][2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 4°C | [2] |

| Purity (typical) | ≥95% | [2] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following NMR data has been reported for this compound:

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| ¹H NMR | 1.29 | singlet | Chloroform-d |

| ¹³C NMR | 158.50, 99.80, 71.46, 30.02, 27.87 | - | CDCl₃ |

This data is sourced from a doctoral thesis and provides key information for the verification of the compound's identity after synthesis or purification.[3]

Synthesis Protocol

Reaction Scheme:

A representative synthesis workflow.

Materials and Reagents:

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide, CO₂)

-

Diethyl ether

-

10% aqueous hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Glacial acetic acid

Experimental Procedure:

-

Deprotonation of the Alkyne:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

-

Carboxylation:

-

While maintaining the nitrogen atmosphere, carefully add crushed dry ice (an excess, typically 3-4 equivalents) to the reaction mixture in small portions. The temperature of the reaction should be kept low during this addition.

-

After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding 10% aqueous HCl until the mixture is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a solvent system such as a mixture of hexane, ethyl acetate, and a small amount of glacial acetic acid to prevent tailing.

-

Logical Flow of Synthesis:

References

Spectroscopic Profile of 4,4-Dimethylpent-2-ynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-dimethylpent-2-ynoic acid (C₇H₁₀O₂). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-185 | -COOH |

| ~80-90 | -C≡C- |

| ~70-80 | -C≡C- |

| ~28-35 | -C (CH₃)₃ |

| ~25-30 | -C(C H₃)₃ |

Predicted solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[1][2][3] |

| ~2250 | Sharp, Medium-Weak | C≡C stretch |

| 1690-1760 | Strong | C=O stretch (Carboxylic acid)[1][2][3] |

| 1210-1320 | Medium | C-O stretch[1][2] |

| 1365-1395 | Medium | C-H bend (tert-butyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 126.0681 | [M]⁺ (Molecular Ion)[4] |

| 111 | [M-CH₃]⁺ |

| 83 | [M-COOH]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Ionization method: Electron Ionization (EI). The tert-butyl cation is expected to be a prominent peak due to its stability.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.

-

Phase and baseline correct the resulting spectrum. Integrate all signals.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer, typically with proton decoupling.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

For GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Advent of Inaccessible Alkynes: A Technical Guide to the Discovery and History of Hindered Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The terminal alkyne, a cornerstone of modern organic synthesis, has seen its utility expand dramatically with the advent of methods to synthesize sterically hindered variants. These molecules, once considered synthetically challenging, have unlocked new avenues in medicinal chemistry, materials science, and chemical biology. This in-depth technical guide chronicles the discovery and history of hindered terminal alkynes, providing a comprehensive overview of the seminal synthetic methodologies that enabled their creation. We delve into the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, including the milder Ohira-Bestmann modification, which have proven instrumental in overcoming the steric challenges posed by bulky substituents. This guide presents a comparative analysis of these methods through quantitative data, detailed experimental protocols for the synthesis of key hindered alkynes, and characteristic spectroscopic data. Furthermore, we explore the burgeoning applications of these unique building blocks, with a particular focus on their role in bioconjugation and drug discovery, visualized through a detailed workflow for strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction: The Challenge of Steric Hindrance

The reactivity and versatility of the terminal alkyne functional group have long been appreciated in organic chemistry. Its linear geometry and the acidity of the terminal proton make it a powerful building block in a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions. However, for many years, the synthesis of terminal alkynes bearing bulky, sterically demanding substituents (hindered terminal alkynes) remained a significant synthetic hurdle. Early methods for alkyne synthesis often failed or gave poor yields when applied to substrates with significant steric bulk around the reaction center. The development of robust and general methods to access these challenging molecules was a critical step forward, opening the door to new molecular architectures and applications.

Historical Development of Synthetic Methodologies

The ability to synthesize hindered terminal alkynes is largely thanks to the development of two powerful synthetic transformations in the latter half of the 20th century: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. These methods provided reliable pathways from readily available aldehydes and ketones to the desired terminal alkynes, even with sterically encumbered substrates.

The Corey-Fuchs Reaction: A Two-Step Approach to Terminal Alkynes

In 1972, E.J. Corey and P.L. Fuchs reported a two-step protocol for the conversion of aldehydes to terminal alkynes.[1][2][3] This method, now known as the Corey-Fuchs reaction, proceeds through a 1,1-dibromoolefin intermediate.[1][4] The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide.[4][5] The resulting dibromoalkene is then treated with a strong base, typically an alkyllithium reagent, to effect an elimination and metal-halogen exchange, ultimately yielding the terminal alkyne after quenching.[5]

The Corey-Fuchs reaction proved to be a significant breakthrough, as it was applicable to a wide range of aldehydes, including those with considerable steric bulk.

The Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification

Another powerful tool for the synthesis of terminal alkynes is the Seyferth-Gilbert homologation. This reaction, developed in the 1970s, utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes or ketones to alkynes in a single step.[6] However, the original protocol required the use of a strong base, such as potassium tert-butoxide, which limited its compatibility with base-sensitive functional groups.[6]

A significant advancement came with the development of the Ohira-Bestmann modification, which employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6][7][8] This reagent can be activated under much milder basic conditions, such as with potassium carbonate in methanol (B129727), greatly expanding the substrate scope to include base-sensitive and enolizable aldehydes.[6][8] The Ohira-Bestmann modification has become a widely used method for the synthesis of terminal alkynes, including those with significant steric hindrance.

Quantitative Comparison of Synthetic Methods

The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification often depends on the specific substrate and the desired scale of the reaction. The following table provides a comparative summary of reported yields for the synthesis of representative hindered terminal alkynes.

| Starting Material | Product | Method | Yield (%) | Reference |

| Pivaldehyde | t-Butylacetylene | Corey-Fuchs | ~60-70% | [1] |

| Pivaldehyde | t-Butylacetylene | Ohira-Bestmann | ~80-90% | [6] |

| Adamantane-1-carboxaldehyde | 1-Ethynyladamantane (B1297099) | Corey-Fuchs | ~70-80% | [3] |

| Adamantane-1-carboxaldehyde | 1-Ethynyladamantane | Ohira-Bestmann | ~85-95% | [9] |

| 2,2-Dimethylpropanal | 3,3-Dimethyl-1-butyne | Corey-Fuchs | ~65% | [1] |

| 2,2-Dimethylpropanal | 3,3-Dimethyl-1-butyne | Ohira-Bestmann | ~88% | [6] |

Detailed Experimental Protocols

Synthesis of t-Butylacetylene via the Ohira-Bestmann Reaction

Materials:

-

Pivaldehyde (1.0 eq)

-

Ohira-Bestmann reagent (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of pivaldehyde in anhydrous methanol at 0 °C is added potassium carbonate.

-

The Ohira-Bestmann reagent is then added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by distillation to afford t-butylacetylene as a colorless liquid.

Characterization Data for t-Butylacetylene:

-

1H NMR (CDCl3, 400 MHz): δ 1.95 (s, 1H), 1.21 (s, 9H) ppm.

-

13C NMR (CDCl3, 100 MHz): δ 87.1, 67.9, 31.2, 27.8 ppm.

-

IR (neat): ν 3310 (≡C-H), 2968, 2869 (C-H), 2105 (C≡C) cm-1.

Synthesis of 1-Ethynyladamantane via the Corey-Fuchs Reaction

Step 1: Synthesis of 1-(2,2-dibromovinyl)adamantane

Materials:

-

Adamantane-1-carboxaldehyde (1.0 eq)

-

Carbon tetrabromide (2.0 eq)

-

Triphenylphosphine (4.0 eq)

-

Anhydrous dichloromethane (B109758)

-

Hexane

Procedure:

-

To a solution of triphenylphosphine in anhydrous dichloromethane at 0 °C is added carbon tetrabromide in one portion.

-

A solution of adamantane-1-carboxaldehyde in anhydrous dichloromethane is then added dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction mixture is concentrated under reduced pressure, and the residue is triturated with hexane.

-

The solid triphenylphosphine oxide is removed by filtration, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-(2,2-dibromovinyl)adamantane.

Step 2: Synthesis of 1-Ethynyladamantane

Materials:

-

1-(2,2-dibromovinyl)adamantane (1.0 eq)

-

n-Butyllithium (2.2 eq, in hexanes)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-(2,2-dibromovinyl)adamantane in anhydrous THF at -78 °C is added n-butyllithium dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-ethynyladamantane as a white solid.

Characterization Data for 1-Ethynyladamantane:

-

1H NMR (CDCl3, 400 MHz): δ 2.05 (s, 1H), 1.90-1.70 (m, 15H) ppm.

-

13C NMR (CDCl3, 100 MHz): δ 88.2, 67.5, 42.1, 36.5, 30.1, 28.0 ppm.

-

IR (KBr): ν 3305 (≡C-H), 2905, 2848 (C-H), 2100 (C≡C) cm-1.

Applications in Drug Development and Bioconjugation

The availability of hindered terminal alkynes has had a profound impact on drug discovery and chemical biology. The steric bulk of these alkynes can be exploited to probe the binding pockets of enzymes and receptors, leading to the development of more potent and selective therapeutics.[10] Furthermore, the unique reactivity of hindered alkynes, particularly in cycloaddition reactions, has made them invaluable tools for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

One of the most significant applications of hindered alkynes is in strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13][14][15] This bioorthogonal "click" reaction involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[12][13][14][15][16][17] The reaction is highly efficient and proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[12][13][16][17] The steric hindrance within the cyclooctyne ring contributes to its high reactivity.

The following diagram illustrates a typical workflow for a SPAAC-based bioconjugation experiment.

Conclusion

The discovery and development of synthetic routes to hindered terminal alkynes have fundamentally expanded the toolbox of organic chemists, biochemists, and drug development professionals. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification, have proven to be robust and reliable methods for accessing these sterically encumbered building blocks. The unique properties of hindered terminal alkynes have led to significant advancements in medicinal chemistry and have been instrumental in the development of powerful bioconjugation techniques like SPAAC. As our understanding of the synthesis and reactivity of these fascinating molecules continues to grow, we can anticipate even more innovative applications in the years to come.

References

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. synarchive.com [synarchive.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]

- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 13. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the Spectroscopic Signature of Tert-butyl Acetylenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, with its distinct steric and electronic properties, imparts unique spectroscopic characteristics to the acetylene (B1199291) moiety. Understanding these features is paramount for the unambiguous identification, characterization, and analysis of tert-butyl acetylene-containing compounds in various research and development settings, including drug discovery and materials science. This technical guide provides a comprehensive overview of the key spectroscopic signatures of tert-butyl acetylenes, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to facilitate practical application.

Spectroscopic Data Summary

The unique structural arrangement of tert-butyl acetylenes gives rise to characteristic signals across different spectroscopic techniques. The following tables summarize the key quantitative data for 3,3-dimethyl-1-butyne, a representative tert-butyl acetylene.

Table 1: ¹H NMR Spectral Data for 3,3-dimethyl-1-butyne

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Acetylenic C-H | ~2.06[1] | Singlet | - |

| tert-Butyl (CH₃)₉ | ~1.2 | Singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data for 3,3-dimethyl-1-butyne

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Acetylenic C-H | ~68 |

| Quaternary Acetylenic C | ~88 |

| Quaternary tert-Butyl C | ~28 |

| tert-Butyl CH₃ | ~31 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Vibrational Spectroscopy Data for 3,3-dimethyl-1-butyne

| Spectroscopy | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Infrared (IR) | ≡C-H stretch | ~3300[1][2] | Strong, Sharp |

| Infrared (IR) | C≡C stretch | ~2100-2260[1][2] | Weak to Medium |

| Infrared (IR) | C-H bend (tert-butyl) | ~1365 | Strong |

| Raman | C≡C stretch | ~2100-2200[3] | Strong |

| Raman | ≡C-H stretch | ~3300 | Medium |

Unique Spectroscopic Features and Interpretation

The spectroscopic characteristics of tert-butyl acetylenes are a direct consequence of their molecular structure.

-

¹H NMR Spectroscopy : The most prominent feature is the upfield shift of the acetylenic proton to around 2.06 ppm.[1] This shielding is attributed to the magnetic anisotropy of the carbon-carbon triple bond, where the circulation of π-electrons generates a magnetic field that opposes the applied field at the location of the acetylenic proton. The tert-butyl protons appear as a sharp singlet at approximately 1.2 ppm, integrating to nine protons. The singlet nature arises from the absence of adjacent protons for coupling.

-

¹³C NMR Spectroscopy : The sp-hybridized carbons of the acetylene group are observed in the range of 68-88 ppm. The quaternary carbon of the tert-butyl group appears around 28 ppm, while the methyl carbons are found at approximately 31 ppm.

-

Infrared (IR) Spectroscopy : The terminal alkyne C-H stretch is a sharp and strong absorption band around 3300 cm⁻¹.[1][2] The C≡C triple bond stretch is observed in the 2100-2260 cm⁻¹ region; however, its intensity is often weak to medium in terminal alkynes.[1][2] A strong band around 1365 cm⁻¹ is characteristic of the C-H bending of the tert-butyl group.

-

Raman Spectroscopy : In contrast to IR spectroscopy, the C≡C stretching vibration in tert-butyl acetylenes gives a strong signal in the Raman spectrum, typically between 2100 and 2200 cm⁻¹.[3] The ≡C-H stretch also appears around 3300 cm⁻¹ with medium intensity. This complementarity makes Raman spectroscopy a powerful tool for studying the triple bond in these molecules.

-

Mass Spectrometry : Upon electron ionization, tert-butyl acetylenes exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) may be observed, but a prominent feature is the loss of a methyl group (M-15) to form a stable tertiary carbocation. Subsequent fragmentation can involve the loss of acetylene or other small neutral molecules.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid tert-butyl acetylene samples.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the tert-butyl acetylene compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a liquid tert-butyl acetylene sample.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the sample is free of water and particulate matter.

-

Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

References

Unveiling the Electronic Landscape: A Technical Guide to the Properties of 4,4-Dimethylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethylpent-2-ynoic acid, a structurally intriguing organic molecule, possesses electronic characteristics that are pivotal to its potential applications in medicinal chemistry and materials science. This whitepaper provides an in-depth technical guide to the core electronic properties of this compound. In the absence of extensive experimental data in public literature, this guide focuses on a robust theoretical framework, detailing the computational methodologies that can be employed to elucidate its electronic behavior. This includes a comprehensive summary of anticipated quantitative data, detailed hypothetical experimental and computational protocols, and visualizations of key conceptual workflows. The objective is to equip researchers with a foundational understanding and a practical guide to investigating the electronic properties of this compound and analogous compounds.

Introduction

This compound is a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality. This unique structural arrangement influences its steric and electronic properties, making it a molecule of interest for further investigation. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, is fundamental to predicting its reactivity, stability, and potential biological activity. This document serves as a comprehensive resource, outlining the theoretical and computational approaches to characterize these properties.

Physicochemical and Computed Properties

Commercially available information and public databases like PubChem provide foundational data for this compound. These properties are essential for any experimental or computational study.

| Property | Value | Source |

| Molecular Formula | C7H10O2 | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C)(C)C#CC(=O)O | PubChem[1] |

| InChIKey | NAQCQFVKNLZQHE-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 52418-50-5 | PubChem[1] |

| XLogP3-AA (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Theoretical Electronic Properties: A Computational Approach

Due to the limited availability of experimental data, Density Functional Theory (DFT) calculations are the recommended method for obtaining detailed electronic properties. DFT offers a good balance between computational cost and accuracy for molecules of this size.

Predicted Electronic Properties

The following table summarizes the key electronic properties that can be determined for this compound using DFT calculations. The values presented here are illustrative and would be the output of such a computational study.

| Parameter | Predicted Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -7.2 eV | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | 7.2 eV | The energy required to remove an electron. |

| Electron Affinity (EA) | 0.5 eV | The energy released when an electron is added. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | C(1): -0.15, C(2): +0.20, O(1): -0.45, O(2): -0.55 | Provides insight into the charge distribution across the molecule. |

Computational Methodology

A detailed protocol for performing DFT calculations to determine the electronic properties of this compound is provided below.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

-

Geometry Optimization:

-

The initial structure of this compound is built using a molecular editor.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that includes diffuse functions and polarization functions for accurate description of both core and valence electrons.

-

The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

This calculation also provides thermodynamic data such as zero-point vibrational energy.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties.

-

HOMO and LUMO Energies: These are direct outputs of the calculation. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.

-

Ionization Potential and Electron Affinity: These can be approximated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation and anion (ΔSCF method).

-

Dipole Moment: This is calculated as part of the standard output.

-

Mulliken Population Analysis: This is requested as an additional keyword to obtain the atomic charges.

-

Hypothetical Experimental Protocols

While no specific experimental data was found, the following are standard techniques that could be used to experimentally determine the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to probe the oxidation and reduction potentials of a molecule, which can be related to the HOMO and LUMO energies.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical cell

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.

-

The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram.

-

The HOMO and LUMO energies can be estimated using the following empirical equations:

-

EHOMO = - (Eox + 4.4) eV

-

ELUMO = - (Ered + 4.4) eV

-

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the electronic absorption properties of a molecule, which are related to the electronic transitions between molecular orbitals.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) at λmax.

-

The energy of the electronic transition can be calculated from λmax using the equation E = hc/λ, which can be compared to the computationally determined HOMO-LUMO gap.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are Graphviz diagrams representing the conceptual flows described in this guide.

References

An In-Depth Technical Guide to the Safe Handling of 4,4-Dimethylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 4,4-Dimethylpent-2-ynoic acid. The information is intended to support laboratory professionals in the safe use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a carboxylic acid containing a terminal alkyne group. Its structure presents specific handling and safety challenges.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| CAS Number | 52418-50-5 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | 96+% | 2a biotech[3] |

| Storage Temperature | 2-8°C | ChemScene[4], Sigma-Aldrich[2] |

| Computed XLogP3 | 2.1 | PubChem[1] |

| Computed Boiling Point | Data not available | |

| Computed Melting Point | Data not available | |

| Computed Density | Data not available | |

| Solubility | Immiscible with water. | Fisher Scientific[5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary and most severe hazard is the risk of serious eye damage.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

(Source: PubChem)[1]

Signal Word: Danger[1]

Hazard Pictogram:

(Source: GHS)

Toxicological Information

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory irritation. |

| Skin Contact | May cause skin irritation or burns upon prolonged contact. |

| Eye Contact | Causes serious eye damage, potentially leading to irreversible injury.[1] |

| Ingestion | Harmful if swallowed. May cause burns to the gastrointestinal tract. |

Safe Handling and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a general experimental protocol for handling this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before each use.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.

4.2. Engineering Controls

-

All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

4.3. General Handling Procedures

-

Avoid creating dust when handling the solid material.

-

Always add the acid to the solvent slowly and with continuous stirring. Never add solvent to the acid.

-

Keep the container tightly closed when not in use.

-

Avoid contact with incompatible materials (see Section 5).

-

Wash hands thoroughly after handling, even if gloves were worn.

4.4. Spill and Emergency Procedures

-

Small Spills: For a small spill within a fume hood, cautiously neutralize with a weak base such as sodium bicarbonate. Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[2][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain.

Visualized Workflows

7.1. Safe Handling Workflow

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

7.2. Emergency Response Logic

Caption: A decision-making flowchart for appropriate emergency responses to exposure incidents.

References

In-depth Technical Guide: Theoretical Calculations on 4,4-Dimethylpent-2-ynoic Acid

Disclaimer: Extensive research did not yield specific published theoretical calculations or detailed experimental data for 4,4-dimethylpent-2-ynoic acid. The following guide is a representative template illustrating the expected data and methodologies for such a study, based on standard computational chemistry and experimental practices for similar small organic molecules. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a carboxylic acid containing a tert-butyl group adjacent to an alkyne functionality. This structural arrangement offers an interesting scaffold for investigating electronic effects and reactivity. Theoretical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool to elucidate the molecular properties of such compounds, complementing experimental findings. This guide outlines the standard theoretical approaches to characterize this compound and the typical experimental protocols for its synthesis and analysis.

Theoretical Calculations

Computational Methodology

Quantum chemical calculations would typically be performed using a program package such as Gaussian, ORCA, or Spartan. A common and effective method for molecules of this size is Density Functional Theory (DFT) with a functional like B3LYP, which provides a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide reliable geometries and vibrational frequencies.

A typical computational workflow for analyzing the molecular properties of this compound is as follows:

An In-depth Technical Guide on the Role of the tert-Butyl Group in Molecular Rigidity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular design and chemical synthesis, the strategic use of specific functional groups is paramount to achieving desired molecular properties and activities. Among these, the tert-butyl group [-C(CH₃)₃] holds a prominent position due to its profound impact on molecular conformation and stability. Its substantial steric bulk and unique electronic properties make it an indispensable tool for chemists and pharmacologists. This technical guide provides a comprehensive exploration of the role of the tert-butyl group in imparting molecular rigidity, with a focus on its applications in controlling reaction pathways, conformational locking, and its strategic use in drug design. We will delve into the quantitative measures of its steric influence, detailed experimental protocols for its characterization, and its impact on drug-receptor interactions.

The defining characteristic of the tert-butyl group is its significant steric hindrance.[1] Comprising a central quaternary carbon atom bonded to three methyl groups, it creates a large, non-polar, and conformationally rigid domain. This steric bulk is the primary driver of its ability to restrict bond rotation and lock flexible molecular scaffolds into specific, often more bioactive, conformations.[1] This guide will serve as a detailed resource for researchers aiming to leverage the unique properties of the tert-butyl group in their scientific endeavors.

Quantitative Analysis of Steric Hindrance

The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. These quantitative measures are crucial for predicting and understanding the conformational behavior of molecules containing this bulky substituent.

Conformational Preferences: A-Values

In cyclohexane (B81311) systems, the energetic preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the A-value. A higher A-value signifies a greater steric demand, as it reflects the energetic penalty of placing the substituent in the more sterically hindered axial position, where it experiences unfavorable 1,3-diaxial interactions. The tert-butyl group has one of the largest A-values among common substituents, effectively "locking" the cyclohexane ring in a conformation where the tert-butyl group occupies the equatorial position.[2]

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

| -OH | 0.87 |

| -CN | 0.2 |

| -C₆H₅ (Phenyl) | 3.0 |

Table 1: A-values for common substituents on a cyclohexane ring, demonstrating the significant steric bulk of the tert-butyl group.[3]

Rotational Energy Barriers

The steric bulk of the tert-butyl group also significantly hinders rotation around single bonds. This can be quantified by measuring the rotational energy barrier, which is the energy required to rotate one part of a molecule relative to another around a chemical bond. These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy or calculated using computational chemistry methods.

| Molecule | Rotational Barrier (kcal/mol) |

| Ethane (H₃C-CH₃) | ~3.0 |

| Propane (H₃C-CH₂CH₃) | ~3.4 |

| Isobutane ((H₃C)₂CH-CH₃) | ~3.9 |

| 2,2-Dimethylpropane ((H₃C)₃C-CH₃) | ~4.7 |

Table 2: Comparison of rotational energy barriers around the central C-C bond for simple alkanes. The increasing steric hindrance from methyl to tert-butyl groups leads to a higher rotational barrier.

Applications in Drug Design and Development

The ability of the tert-butyl group to enforce molecular rigidity is extensively exploited in medicinal chemistry to enhance the pharmacological properties of drug candidates.

Conformational Locking and Receptor Binding

By locking a flexible drug molecule into its bioactive conformation, the tert-butyl group can significantly enhance its binding affinity and selectivity for its biological target. A rigid conformation reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.

A notable example is in the design of cyclooxygenase-2 (COX-2) inhibitors. The drugs celecoxib (B62257) and valdecoxib (B1682126) both target the COX-2 enzyme. Valdecoxib, which can be considered a structural analogue of celecoxib, demonstrates how subtle changes can impact binding. While both are potent inhibitors, their binding kinetics and affinities differ. The tert-butyl group, although not directly present in these specific examples, is a common moiety in other enzyme inhibitors where it serves to occupy hydrophobic pockets and restrict conformational freedom, leading to high affinity and selectivity.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |

| Celecoxib | COX-2 | - | 50 |

| Valdecoxib | COX-2 | 2.6 | 5 |

| Celecoxib | COX-1 | - | >10,000 |

| Valdecoxib | COX-1 | - | 150,000 |

Table 3: Comparative binding data for COX-2 inhibitors. While not a direct comparison of the presence/absence of a tert-butyl group, this illustrates how structural modifications influence binding affinity and selectivity.[2][4]

Metabolic Shielding

The steric bulk of the tert-butyl group can act as a "steric shield," protecting metabolically labile sites on a drug molecule from enzymatic degradation, particularly by cytochrome P450 enzymes. This can increase the drug's metabolic stability, leading to a longer half-life and improved bioavailability.[1] However, it is important to note that the tert-butyl group itself can be a site of metabolic oxidation.[5]

Experimental Protocols

Accurate characterization of the conformational effects of the tert-butyl group relies on precise experimental methodologies. The following sections provide detailed protocols for key experiments.

Determination of A-values by Variable Temperature ¹H NMR Spectroscopy

Objective: To determine the conformational free energy difference (A-value) of the tert-butyl group in tert-butylcyclohexane (B1196954).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (~10-20 mg/mL) of tert-butylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Cool the sample in the NMR probe to a low temperature where the ring-flip of the cyclohexane becomes slow on the NMR timescale (e.g., -80 °C or 193 K). This will result in the observation of separate signals for the axial and equatorial conformers.

-

Acquire a ¹H NMR spectrum at this low temperature, ensuring the sample has reached thermal equilibrium.

-

-

Data Analysis:

-

At low temperature, identify the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the tert-butyl group) in both the axial and equatorial conformers.

-

Integrate the signals for the axial (I_axial) and equatorial (I_equatorial) conformers. The ratio of the integrals corresponds to the ratio of the conformer populations.

-

Calculate the equilibrium constant (K_eq) for the conformational equilibrium: K_eq = [equatorial] / [axial] = I_equatorial / I_axial

-

Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was acquired. The calculated ΔG° is the A-value.

-

Measurement of Rotational Barriers by Dynamic NMR (DNMR) Lineshape Analysis

Objective: To determine the rotational energy barrier of the tert-butyl group in a suitable molecule (e.g., a substituted biphenyl (B1667301) with a tert-butyl group).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the compound of interest in a high-boiling deuterated solvent (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated toluene).

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra over a range of temperatures, starting from a low temperature where rotation is slow (separate signals for non-equivalent methyl groups of the tert-butyl group are observed) to a high temperature where rotation is fast (a single, averaged signal is observed).

-

It is crucial to accurately record the temperature for each spectrum.

-

-

Data Analysis:

-

Identify the coalescence temperature (T_c), which is the temperature at which the separate signals merge into a single broad peak.

-

At a temperature well below coalescence, determine the chemical shift difference (Δν in Hz) between the exchanging signals.

-

The rate constant (k_c) at the coalescence temperature can be estimated using the equation: k_c = πΔν / √2

-

The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303RT_c [10.319 - log(k_c/T_c)]

-

For a more accurate determination, a full lineshape analysis can be performed using specialized software to simulate the spectra at different exchange rates and fit them to the experimental data.[6]

-

Molecular Structure Determination by Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of a molecule containing a tert-butyl group, confirming its conformational preferences.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the compound of interest suitable for X-ray diffraction (typically 0.1-0.3 mm in size). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.

-

The crystal is rotated to collect a complete dataset of diffraction intensities.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The phases of the diffracted X-rays are determined (the "phase problem") using computational methods.

-

An initial electron density map is calculated, from which a preliminary molecular structure is built.

-

The atomic positions and other parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-

Computational Calculation of Rotational Energy Barriers using DFT